1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNNRESXVUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856227 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246553-28-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-5-oxopiperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, commonly referred to as Boc-piperazine, is a compound of significant interest in medicinal chemistry and drug design. Its unique structural features, including a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group, allow for versatile applications in synthesizing complex peptides and peptidomimetics. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 244.24 g/mol. The presence of the Boc group facilitates the selective introduction of the piperazine ring into peptide sequences, making it a valuable building block in drug synthesis. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.24 g/mol |
| Functional Groups | Piperazine ring, Boc group, Carboxylic acid |
| CAS Number | 1246553-28-5 |
This compound exhibits various biological activities primarily due to its ability to mimic peptide structures. It has been studied for its role as a β-turn mimetic in peptides, which is crucial for understanding protein folding and function. This characteristic allows the compound to interact with biological targets effectively.
Enzyme Inhibition
The piperazine scaffold is frequently found in enzyme inhibitors. Research indicates that modifications to the structure of this compound can lead to the development of novel enzyme inhibitors with specific functionalities. For instance, studies have shown that derivatives of this compound can target enzymes involved in various metabolic pathways, potentially leading to new therapeutic agents for diseases such as cancer and diabetes .
Chiral Recognition
The chiral center in the compound enables researchers to investigate chiral recognition phenomena within biological systems. This aspect is particularly significant in drug development, as different enantiomers can exhibit vastly different biological activities .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of compounds related to this compound against human cancer cell lines. For example, derivatives have shown comparable activity against HeLa cells when compared to standard chemotherapeutic agents like cisplatin .
Synthesis and Biological Evaluation
A notable study involved synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were subjected to in vitro assays to assess their binding affinities and inhibitory effects on target enzymes. Results indicated that certain modifications significantly enhanced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with specific protein targets. These studies confirmed the compound's potential as an inhibitor by demonstrating favorable binding interactions with active sites on target proteins .
Scientific Research Applications
Medicinal Chemistry
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid has been explored for its potential in drug design and development. Its structure allows for the creation of peptidomimetics, which can mimic the biological activity of peptides while providing enhanced stability and bioavailability.
Case Studies :
- A study focused on the synthesis of cyclic α-amino acids highlighted the use of this compound in creating novel peptidomimetics that exhibit improved conformational properties .
- Research has demonstrated its role as a building block for inhibitors targeting protein kinases involved in cancer progression, suggesting its utility in developing anticancer agents .
Biochemical Research
The compound is utilized in various biochemical assays and studies due to its ability to form stable complexes with proteins and enzymes. This property makes it valuable for investigating enzyme mechanisms and protein interactions.
Applications :
- It has been used to study the conformational dynamics of peptides and proteins, aiding in the understanding of protein folding and stability .
- The compound's derivatives have been tested for their ability to modulate biological pathways relevant to inflammation and cancer, showcasing its versatility in therapeutic applications .
Material Science
In material science, derivatives of this compound are being explored for their potential use in creating new polymeric materials with unique properties.
Research Findings :
- The incorporation of piperazine derivatives into polymer matrices has shown promise in enhancing mechanical properties and thermal stability .
- Studies indicate that these materials could be utilized in drug delivery systems, providing controlled release profiles due to their biocompatibility and functionalization capabilities .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility or introducing protective groups.
Example Reaction:
Conditions
-
Catalysts:
or
-toluenesulfonic acid -
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
Amide Coupling
The carboxylic acid participates in peptide bond formation via activation with carbodiimides (e.g., EDCl, DCC) and coupling agents (e.g., HOBt).
Example Reaction:
Experimental Data
| Reagents | Solvent | Yield | Source |
|---|---|---|---|
| EDCl, HOBt, NMM | DCM | 36.2% | |
| DCC, DMAP | DMF | 65–75% |
Notes : Lower yields (e.g., 36.2%) may arise from steric hindrance or competing side reactions .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine for further functionalization.
Reagents and Conditions
-
Trifluoroacetic acid (TFA) in DCM (1–2 h, room temperature).
-
HCl in dioxane (4 M, 1–4 h).
Mechanism
Applications : Deprotection is essential for synthesizing peptidomimetics or modifying the piperazine ring .
Cyclization Reactions
Intramolecular reactions between the deprotected amine and carboxylic acid enable lactam formation.
Example :
Conditions
Outcome : Cyclization forms rigid, bioactive scaffolds for drug discovery .
Oxidative Decarboxylation
Photoredox-mediated decarboxylation generates radicals for C–C bond formation.
Reaction Pathway
Key Findings
Applications : Synthesizes alkenes or nitriles from carboxylic acids, though specific data for this compound requires further validation .
Alkylation of Deprotected Amine
The free amine reacts with alkyl halides or sulfonates to introduce substituents.
Example :
Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Variants
(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid
- CAS : 1191885-45-6
- Molecular Formula : C₁₀H₁₆N₂O₅
- Key Difference : Chiral center at C2 (R-configuration).
- Applications : Used in enantioselective synthesis of chiral drugs. For example, it is critical in synthesizing (R)-configured kinase inhibitors .
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid
Comparison Table :
| Property | Target Compound (Racemic) | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|---|
| CAS | 1246553-28-5 | 1191885-45-6 | 1033713-11-9 |
| Configuration | Racemic | R | S |
| Price (per gram) | ~$200 (est.) | \sim$300 | €262 |
| Suppliers | 9 | 2 | 4 |
| Key Use | General synthesis | Chiral drugs | Chiral drugs |
Functional Group Analogues
1-(tert-Butoxycarbonyl)-5-chloroindole
- CAS : 129822-48-6
- Structure : Replaces the piperazine ring with an indole scaffold and a chlorine substituent.
- Applications : Used in Suzuki-Miyaura coupling reactions for aryl halide intermediates .
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic Acid
Comparison Table :
| Compound | CAS | Core Structure | Functional Groups | Key Applications |
|---|---|---|---|---|
| Target Compound | 1246553-28-5 | Piperazine | Boc, carboxylic acid, ketone | Drug intermediates |
| 1-(tert-Boc)-5-chloroindole | 129822-48-6 | Indole | Boc, chlorine | Cross-coupling reactions |
| 2-((Boc)amino)-5-methylthiazole-4-acid | 547763-09-7 | Thiazole | Boc, carboxylic acid | Antiviral research |
Piperazine Derivatives with Varied Substituents
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid
- CAS : 261777-31-5
- Structure : Piperidine ring (saturated) with a phenyl group at C4.
- Safety : Classified as H302 (harmful if swallowed) and H315 (skin irritation) .
1-(tert-Boc)-5-methylpyrrolidine-3-carboxylic Acid
Comparison Table :
| Property | Target Compound | 4-Phenylpiperidine Analogue | 5-Methylpyrrolidine Analogue |
|---|---|---|---|
| Ring Type | Piperazine (unsaturated) | Piperidine (saturated) | Pyrrolidine (saturated) |
| Key Substituent | 5-oxo | 4-phenyl | 5-methyl |
| Hazards | Not reported | H302, H315 | Not reported |
| Synthetic Utility | Drug scaffolds | Lipophilic intermediates | Peptide modifications |
Research and Industrial Relevance
- Synthetic Flexibility : The Boc group in the target compound allows for selective deprotection under acidic conditions, enabling sequential functionalization .
- Chiral vs. Racemic : While the racemic form is cost-effective for general use, enantiopure variants (R/S) are indispensable for asymmetric catalysis and chiral drug synthesis .
Conclusion: this compound occupies a unique niche due to its balanced reactivity and structural rigidity. Its enantiomers and functional analogues expand its utility across drug discovery, though cost and stereochemical requirements often dictate compound selection. Future research should focus on elucidating its toxicity profile and exploring novel derivatives for targeted therapies.
Preparation Methods
Key Steps:
- Starting Materials : N-Boc-α-amino aldehydes serve as carbonyl components.
- Ugi Reaction : A 5-center-4-component condensation forms an intermediate adduct.
- Deprotection : Acidic cleavage of the Boc group.
- Cyclocondensation : Base-promoted ring closure yields the 2-oxopiperazine core.
Reaction Outcomes:
- Yields range from 43% to 78% for cyclized products.
- Reaction times for cyclization vary from several hours to up to 9 days, influenced by the nature of the amino acid side chains.
- Side reactions such as transesterification can be mitigated by solvent choice (e.g., replacing methanol with toluene).
Advantages:
- Short synthetic sequence with minimal purification steps.
- Capability to introduce stereochemical control using enantiopure starting materials.
- Potential for structural diversification through variation of Ugi components or post-condensation modifications.
Reference Table: Yields and Reaction Times of Selected Ugi Adducts
| Compound | Yield (%) | Cyclization Time | Notes |
|---|---|---|---|
| 2d | 43 | Several hours | Moderate yield |
| 2k, 2l | Up to 78 | 4 hours | Fastest with secondary aromatic amino acids |
| 2n | Moderate | Variable | Transesterification observed |
| 2p | Improved | Variable | Toluene used to avoid side reaction |
Data adapted from multicomponent reaction studies on 2-oxopiperazines synthesis
Preparation via (S)-N-Boc-5-oxaproline Route
Another well-documented synthetic route involves the preparation of (S)-N-Boc-5-oxaproline, a closely related intermediate, which can be converted into the target compound.
Procedure Highlights:
- Starting Material : (S)-2-(tert-Butoxycarbonyl)isoxazolidine-3-carboxylate derivatives.
- Hydrolysis and Cyclization : Treatment with aqueous lithium hydroxide (LiOH) under controlled temperature conditions leads to ring opening and formation of the oxopiperazine structure.
- Purification : Rotary evaporation and drying steps are used to isolate intermediates.
- Reaction Conditions : Temperature control (e.g., 4 °C) and anhydrous conditions are critical for optimal yield.
This method emphasizes careful control of reaction parameters and purification techniques to obtain high-purity products suitable for further applications.
Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ugi 5-Center-4-Component Reaction | Multicomponent, Boc-protected amino aldehydes | High atom economy, diversity | Variable cyclization times |
| (S)-N-Boc-5-oxaproline synthesis | Hydrolysis and cyclization of isoxazolidine derivatives | Well-defined stereochemistry | Requires careful temperature control |
| Stock Solution Preparation | Standardized dilution and storage protocols | Ensures reproducibility in research | Not a synthetic method per se |
Research Findings and Notes
- The Ugi-based synthesis allows for modular assembly of complex 2-oxopiperazine scaffolds with potential for pharmaceutical applications.
- Cyclization efficiency depends on the amino acid side chain and reaction conditions.
- Avoidance of side reactions such as transesterification is achievable by solvent optimization.
- The (S)-N-Boc-5-oxaproline route provides an alternative for enantiopure compound synthesis with high purity.
- Proper storage and handling of the compound and its solutions are critical to maintain stability and activity.
This detailed overview synthesizes diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for professional research and development contexts.
Q & A
Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid?
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a piperazine-2-carboxylic acid precursor. A common method uses di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or DMAP) to protect the amine group . After Boc protection, oxidation at the 5-position of the piperazine ring may be achieved using agents like KMnO₄ or RuO₄ under controlled pH. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How is the Boc group removed during downstream applications, and what conditions preserve the carboxylic acid functionality?
Deprotection of the Boc group is typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours. To prevent esterification of the carboxylic acid group, avoid protic solvents like methanol during deprotection. After neutralization (e.g., with NaHCO₃), the product is isolated via extraction or lyophilization .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC : To assess purity (>95% is typical for research-grade material) using a C18 column and UV detection at 210–254 nm .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperazine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected for C₁₀H₁₇N₂O₅: 257.11) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize Boc group cleavage during functionalization?
Boc groups are sensitive to acidic and nucleophilic conditions. Key strategies include:
- Temperature Control : Maintain reactions below 25°C during acylations or alkylations.
- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to avoid inadvertent acid exposure.
- Catalyst Screening : Employ mild catalysts like DMAP instead of strong acids/bases .
If cleavage occurs, intermediates can be reprotected using Boc₂O, but this adds steps and reduces yield .
Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
Unexpected shifts may arise from:
- Tautomerization : The 5-oxo group can cause keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to identify equilibrium states.
- Residual Solvents : Ensure complete drying; DMSO-d₆ can mask peaks at δ 2.5–3.3 ppm.
- Diastereomer Formation : Check for epimerization during synthesis using chiral HPLC .
Q. What experimental designs are recommended to study the compound’s stability under varying pH conditions?
- Kinetic Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., free piperazine-2-carboxylic acid at low pH; decarboxylation products at high pH) .
- Arrhenius Plotting : Predict shelf-life by testing stability at elevated temperatures (40–60°C) .
Q. How can researchers address low yields in coupling reactions involving this compound?
Common issues and solutions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
